![molecular formula C12H17NO3S B156306 4-acetyl-N,N-diethylbenzenesulfonamide CAS No. 1658-97-5](/img/structure/B156306.png)
4-acetyl-N,N-diethylbenzenesulfonamide
Overview
Description
“4-acetyl-N,N-diethylbenzenesulfonamide” is a chemical compound with the CAS Number: 1658-97-5 . It has a molecular weight of 255.34 . The IUPAC name for this compound is 4-acetyl-N,N-diethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “4-acetyl-N,N-diethylbenzenesulfonamide” is1S/C12H17NO3S/c1-4-13 (5-2)17 (15,16)12-8-6-11 (7-9-12)10 (3)14/h6-9H,4-5H2,1-3H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 83-84 . .Scientific Research Applications
Heterocyclic Synthesis
4-Acetyl-N,N-diethylbenzenesulfonamide is used in the synthesis of novel heterocyclic compounds containing a sulfonamide moiety . It is condensed with dimethylformamide dimethylacetal (DMF-DMA) to yield an enaminone, which reacts readily with different reagents to give the corresponding pyrazoles, triazolopyrimidine, imidazopyridine, pyrimidopyrimidine, pyrazolopyrimidine, benzofuran, pyranone, pyridine, pyrimidine, and pyrazolopyridazine derivatives .
Cyclooxygenase (COX-2) Inhibitors
The derivatives of 4-Acetyl-N,N-diethylbenzenesulfonamide are designed to comply with the general features of sulfonamide pharmacophore which act as Cyclooxygenase (COX-2) inhibitors . Molecular docking studies indicate that some synthesized compounds could be suitable inhibitors against COX-2 with further modification .
Antibacterial Agents
Sulfonamides, including 4-Acetyl-N,N-diethylbenzenesulfonamide, possess many types of biological activities and representatives of this class of pharmacological agents are widely used in clinic as antibacterial .
Antithyroid Agents
Sulfonamides are also used as antithyroid agents .
Diuretic Agents
Sulfonamides have diuretic properties and are used in medical treatments .
Hypoglycaemic Agents
Sulfonamides are used as hypoglycaemic agents .
Anti-cancer Agents
Sulfonamides, including 4-Acetyl-N,N-diethylbenzenesulfonamide, have anti-cancer properties .
Non-steroidal Anti-inflammatory Drugs (NSAIDs)
Sulfonamides are widely employed in musculoskeletal disease, as well as their anti-inflammatory properties . They act as a COX inhibitor (COX-1 and COX-2) through inhibiting the production of prostaglandins (PGs) .
Safety And Hazards
The safety information available indicates that the compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAHYQTIYWBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353739 | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-diethylbenzenesulfonamide | |
CAS RN |
1658-97-5 | |
Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-acetyl-N,N-diethylbenzenesulfonamide lend itself to the synthesis of diverse heterocyclic compounds?
A: 4-Acetyl-N,N-diethylbenzenesulfonamide possesses an acetyl group making it a suitable starting material for synthesizing various heterocycles. [] The acetyl group can undergo condensation reactions with difunctional nucleophiles like hydrazines, amidines, and guanidines, leading to the formation of pyrazoles, triazoles, and pyrimidines, respectively. Additionally, the presence of the sulfonamide moiety allows for further structural modifications and potential interactions with biological targets. This versatility makes 4-acetyl-N,N-diethylbenzenesulfonamide a valuable precursor in synthesizing libraries of heterocyclic compounds with potential biological activities.
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